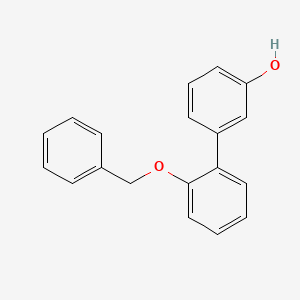

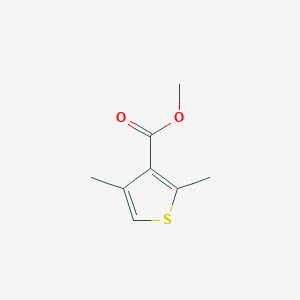

![molecular formula C6H3ClIN3 B6326682 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-93-7](/img/structure/B6326682.png)

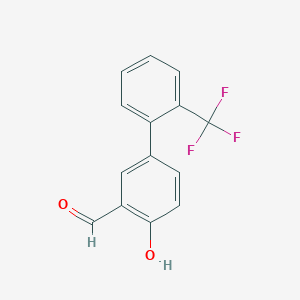

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

描述

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1030626-93-7 . It has a molecular weight of 279.47 . This compound is part of the [1,2,4]triazolo [1,5- a ]pyrimidines class of compounds, which are known for their wide applications in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes this compound, can be achieved through various methods. One such method involves the PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]pyridine core, with chlorine and iodine substituents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has been studied extensively in the scientific community due to its potential applications in drug discovery and development. It has been found to possess a variety of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. In addition, this compound has been investigated for its ability to inhibit the growth of certain bacterial species, including Staphylococcus aureus and Escherichia coli.

作用机制

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyridine class have been shown to interact with various targets, such as fatty acid-binding proteins (fabps) and reverse transcriptase (rt) heterodimers .

Mode of Action

Similar compounds have been shown to destabilize the rt heterodimer, confirming an allosteric binding at the interface between p51 and p66 rt subunits .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, such as those involving fabps .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cells .

Action Environment

Similar compounds have been shown to exhibit different activities under different conditions .

实验室实验的优点和局限性

The use of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine in laboratory experiments has several advantages. First, it is relatively easy to synthesize, requiring only a few steps and relatively inexpensive materials. Second, it is stable and can be stored for long periods of time without significant degradation. Third, it has a variety of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.

However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain contexts. Second, the compound is relatively expensive, making it difficult to use in large-scale experiments. Third, the compound is toxic and should be handled with caution.

未来方向

The potential applications of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine are still being explored, and there are a number of possible future directions for research. These include further investigation into the compound’s mechanism of action, as well as its potential applications in drug discovery and development. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted into the potential use of this compound in the treatment of various diseases, such as cancer and inflammation.

安全和危害

The safety information for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGWWRPPLVFBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C(=C1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252140 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030626-93-7 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

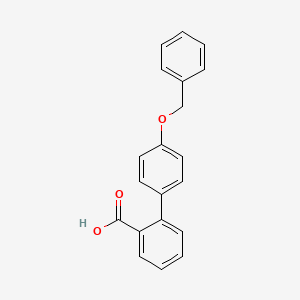

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

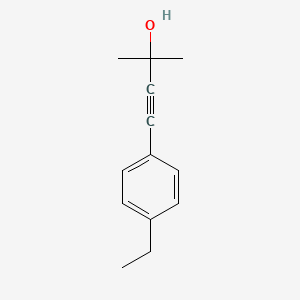

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

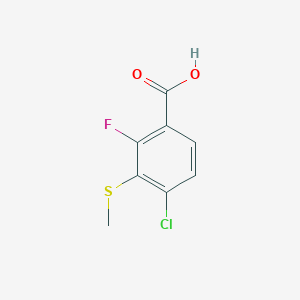

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)